molecular formula C14H28N2O3S2 B12612643 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide CAS No. 918827-51-7

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide

Cat. No.: B12612643
CAS No.: 918827-51-7
M. Wt: 336.5 g/mol
InChI Key: GCMOZAKWWDWGLZ-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide is a complex organic compound that features a unique combination of functional groups, including an aminoethoxy chain and a dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide typically involves multiple steps. One common method starts with the preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol, which is then reacted with other intermediates to form the final compound. The reaction conditions often involve the use of solvents like pyridine and DMSO, and reagents such as TsCl and NaN3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolan ring, forming simpler thiol derivatives.

    Substitution: The aminoethoxy chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide involves its interaction with various molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially modulating their activity. The aminoethoxy chain may facilitate the compound’s solubility and transport within biological systems, enhancing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide stands out due to its combination of an aminoethoxy chain and a dithiolan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918827-51-7

Molecular Formula

C14H28N2O3S2

Molecular Weight

336.5 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C14H28N2O3S2/c15-6-8-18-10-11-19-9-7-16-14(17)4-2-1-3-13-5-12-20-21-13/h13H,1-12,15H2,(H,16,17)

InChI Key

GCMOZAKWWDWGLZ-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCN

Related CAS

894424-37-4

Origin of Product

United States

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